

Spectroscopic and Structural Elucidation of Caffeic Aldehyde: A Technical Guide

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Compound of Interest

Compound Name: Caffeic aldehyde

Cat. No.: B1141455

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Introduction: **Caffeic aldehyde**, systematically known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a naturally occurring phenolic aldehyde.^[1] Its structure, featuring a catechol ring conjugated with an α,β -unsaturated aldehyde, gives rise to distinct spectroscopic characteristics that are crucial for its identification and characterization.^[1] This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **caffeic aldehyde**, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The quantitative spectroscopic data for **caffeic aldehyde** are summarized in the tables below, offering a clear reference for researchers.

Table 1: ¹H-NMR Spectroscopic Data for **Caffeic Aldehyde**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde H	9.5 - 10.0	Doublet	Small
Olefinic H (trans)	6.5 - 7.6	Two Doublets	~16
Aromatic H	6.7 - 7.1	ABX Pattern	-
Phenolic OH	8.5 - 9.5	Broad Singlet	-

[Data sourced from general spectroscopic characteristics of **caffeic aldehyde**.][1]

Table 2: ¹³C-NMR Spectroscopic Data for **Caffeic Aldehyde**

Carbon Assignment	Chemical Shift (δ, ppm)
Aldehyde C	190 - 195
Olefinic C	120 - 150
Aromatic C	115 - 150
Aromatic C-OH	145 - 150

[Data sourced from general spectroscopic characteristics of **caffeic aldehyde**.][1]

Table 3: IR Absorption Bands for **Caffeic Aldehyde**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
Phenolic O-H Stretch	3200 - 3500	Broad
Aldehyde C-H Stretch	2830 - 2695	Moderate
Carbonyl C=O Stretch	1680 - 1700	Strong

[Data sourced from general spectroscopic characteristics of **caffeic aldehyde**.][1]

Table 4: Mass Spectrometry Data for **Caffeic Aldehyde**

Parameter	Value
Molecular Formula	C ₉ H ₈ O ₃
Molecular Weight	164.16 g/mol
Common Adducts	[M+H] ⁺ , [M-H] ⁻

[Data sourced from general spectroscopic characteristics of **caffeic aldehyde**.][1]

Experimental Workflow and Methodologies

The acquisition and analysis of spectroscopic data for a compound like **caffeic aldehyde** follow a structured workflow. This process ensures accurate and reproducible results for structural confirmation and characterization.

General Workflow for Spectroscopic Analysis

Detailed Experimental Protocols

The following protocols are representative methodologies for obtaining the spectroscopic data for **caffeic aldehyde** and similar phenolic compounds.

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **caffeic aldehyde**.

Materials and Instrumentation:

- **Caffeic aldehyde** sample
- Deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4 , or Acetone- d_6)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 300 MHz or higher)
- Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **caffeic aldehyde** sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of a suitable internal standard (TMS) can be added.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity.
- Tune and match the probe for the desired nuclei (^1H and ^{13}C).
- ^1H NMR Acquisition:
 - Acquire the ^1H spectrum using a standard pulse sequence.
 - Set appropriate parameters, including the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
 - Due to the low natural abundance of ^{13}C , a larger number of scans will be required.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
 - Integrate the peaks in the ^1H spectrum and identify the multiplicities and coupling constants.

Objective: To identify the functional groups present in **caffeic aldehyde**.

Materials and Instrumentation:

- **Caffeic aldehyde** sample
- Potassium bromide (KBr, IR grade)
- Mortar and pestle

- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly mix a small amount of the **caffeic aldehyde** sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Grind the mixture to a fine, uniform powder.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups of **caffeic aldehyde**, such as the O-H, C-H, C=O, and C=C stretching vibrations.[\[1\]](#)[\[2\]](#)

Objective: To determine the molecular weight and fragmentation pattern of **caffeic aldehyde**, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Instrumentation:

- **Caffeic aldehyde** sample
- HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or acetic acid)
- LC-MS system (e.g., UHPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)

- C18 reversed-phase column

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **caffeic aldehyde** in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
 - Prepare working solutions by diluting the stock solution with the mobile phase.
- LC-MS Analysis:
 - Set up the LC system with a suitable mobile phase gradient. A common mobile phase consists of water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).^[3]
 - Equilibrate the column with the initial mobile phase conditions.
 - Inject a small volume (e.g., 5-10 µL) of the sample solution.
 - The mass spectrometer can be operated in both positive and negative ion modes to detect $[M+H]^+$ and $[M-H]^-$ ions, respectively.^[3]
 - Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500).
 - For tandem MS (MS/MS), select the precursor ion corresponding to **caffeic aldehyde** and acquire the product ion spectrum.
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight of **caffeic aldehyde**.
 - Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural information.

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